2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms . Imidazole is a core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The interaction of aromatic and heteroaromatic ortho-aminoamides with formylbenzoic acid (FBA) and its derivatives under the conditions of acidic catalysis is known to result in a domino reaction of sequential pyrimidinone and isoindole ring formation .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .科学的研究の応用
H+/K+-ATPase Inhibitors and Antisecretory Activity
Research into benzimidazole derivatives, closely related to 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide, has shown significant potential in the development of H+/K+-ATPase inhibitors. These compounds have been studied for their ability to inhibit gastric acid secretion, offering a path for treating conditions like acid reflux and peptic ulcers. A notable study highlighted the synthesis and evaluation of benzimidazole derivatives, demonstrating their efficacy as H+/K+-ATPase inhibitors through the balance of pyridine basicity, stability, and activity under physiological conditions (Ife et al., 1989). This highlights the importance of structural modifications in enhancing the therapeutic potential of such compounds.
Anti-Ulcer Activity
Benzimidazole derivatives have been synthesized and characterized for their anti-ulcer activity, showcasing the broad applicability of these compounds in medicinal chemistry. For instance, the synthesis and anti-ulcer activity evaluation of specific benzimidazole derivatives reveal their potential in treating ulcers, further exemplifying the versatility of these compounds in addressing gastrointestinal disorders (Madala, 2017).
Intramolecular Cyclization and Chemical Synthesis
In the realm of chemical synthesis, these compounds are involved in intramolecular cyclization processes to create pyridin-2(1H)-ones, indicating their utility in synthesizing heterocyclic compounds with potential biological activities. This synthesis process opens avenues for developing new chemical entities with therapeutic applications (Savchenko et al., 2020).
ACAT-1 Inhibition for Cholesterol Management
The discovery of benzimidazole derivatives as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with selectivity over ACAT-2, underscores their potential in managing cholesterol levels. These compounds have been identified for their aqueous solubility and oral absorption enhancements, marking a significant step in developing treatments for diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Novel Anti-Helicobacter pylori Agents
The development of novel structures derived from benzimidazole derivatives as anti-Helicobacter pylori agents highlights the role of these compounds in creating new treatments for bacterial infections. Such research has yielded compounds with potent and selective activity against H. pylori, offering promising leads for therapeutic intervention against this gastric pathogen (Carcanague et al., 2002).
作用機序
The mechanism of action of imidazole-containing compounds is diverse, depending on the specific compound and its biological targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole-containing compounds depend on the specific compound. Some imidazole derivatives are commercially available drugs in the market, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
将来の方向性
The future directions of research on imidazole-containing compounds are likely to focus on the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .
特性
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c15-12(19)8-20-14-9(4-3-7-16-14)13-17-10-5-1-2-6-11(10)18-13/h1-7H,8H2,(H2,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGNPOILEWGUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。